molecular formula C9H12ClN3O B7871155 1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol

1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B7871155
M. Wt: 213.66 g/mol
InChI Key: ZUIKZRQFOFCRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrrolidine ring attached to a chlorinated methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves the reaction of 2-chloro-6-methylpyrimidine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with 2-chloro-6-methylpyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyrimidin-4-ol: A simpler analog with similar chemical properties.

    1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidine: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is unique due to the presence of both the pyrrolidine ring and the chlorinated methylpyrimidine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to its simpler analogs .

Properties

IUPAC Name

1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-4-8(12-9(10)11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIKZRQFOFCRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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